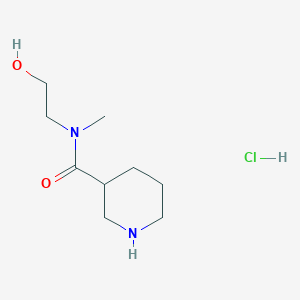

N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride

Description

Historical Context and Development

The development of this compound can be traced within the broader historical context of piperidine chemistry, which has evolved significantly since the initial isolation and characterization of piperidine alkaloids in the nineteenth century. The systematic exploration of piperidine carboxamides began in earnest during the mid-twentieth century, when researchers recognized the potential of these compounds as gamma-aminobutyric acid analogs and pharmaceutical intermediates. The specific structural motif represented by 3-piperidinecarboxamide derivatives gained prominence through pioneering work on nipecotic acid and related compounds, which demonstrated the importance of the carboxamide functional group at the 3-position of the piperidine ring.

The emergence of this compound as a distinct chemical entity reflects the ongoing evolution of structure-based drug design approaches and the systematic exploration of piperidine chemical space. Research into related compounds, such as nipecotic acid, revealed that modifications to the carboxamide nitrogen could significantly alter the biological and pharmacological properties of these molecules. This understanding provided the theoretical foundation for the development of compounds like this compound, where the introduction of hydroxyethyl and methyl substituents was designed to optimize specific molecular interactions and enhance the compound's research utility.

The compound's development also reflects advances in synthetic methodology and purification techniques that have made it possible to prepare complex piperidine derivatives with high purity and well-defined structural characteristics. Modern synthetic approaches have enabled the systematic exploration of structure-activity relationships within the piperidine carboxamide family, leading to the identification of compounds with enhanced stability, solubility, and biological activity profiles. The availability of advanced analytical techniques has further facilitated the comprehensive characterization of these compounds, ensuring that their chemical properties are well-understood and reproducible across different research settings.

Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and ring systems. The base name "piperidine" identifies the six-membered saturated nitrogen heterocycle that forms the core structural framework of the molecule. The "3-carboxamide" designation specifies the position and nature of the carboxamide functional group attached to the piperidine ring, indicating that this group is located at the 3-position relative to the ring nitrogen atom.

The prefix "N-(2-Hydroxyethyl)-N-methyl" provides detailed information about the substitution pattern on the carboxamide nitrogen atom, indicating that this nitrogen bears both a 2-hydroxyethyl group and a methyl group. This nomenclature system clearly distinguishes the compound from other related piperidine carboxamides that may have different substitution patterns or functional group arrangements. The "hydrochloride" suffix indicates that the compound exists as a salt formed between the basic nitrogen atoms in the molecule and hydrochloric acid, which is a common approach for improving the stability and handling characteristics of pharmaceutical compounds.

Alternative naming systems and chemical identifiers provide additional means of unambiguously specifying this compound's structure. The International Chemical Identifier system provides a unique alphanumeric string (InChI: 1S/C9H18N2O2.ClH/c1-11(5-6-12)9(13)8-3-2-4-10-7-8;/h8,10,12H,2-7H2,1H3;1H) that encodes the complete structural information of the molecule, while the simplified molecular-input line-entry system representation offers a more compact notation for database storage and retrieval. These systematic approaches to chemical nomenclature ensure that the compound can be accurately identified and referenced across different scientific databases and research publications.

Chemical Classification and Structural Family

This compound belongs to the broader chemical classification of heterocyclic organic compounds, specifically falling within the piperidine alkaloid family. This classification encompasses a diverse group of naturally occurring and synthetic compounds that share the common structural feature of a six-membered saturated ring containing one nitrogen atom. Within this broad category, the compound is more specifically classified as a piperidine carboxamide, distinguishing it from other piperidine derivatives such as piperidine carboxylic acids, piperidine alcohols, or simple N-substituted piperidines.

The structural family relationships of this compound extend to several important subclasses of biologically active molecules. Most notably, it shares structural features with gamma-aminobutyric acid analogs and uptake inhibitors, a connection that is particularly relevant given the established importance of nipecotic acid and related compounds in neurotransmitter research. The presence of the carboxamide functional group at the 3-position of the piperidine ring creates structural similarities to established pharmaceutical agents and research tools that have demonstrated significant biological activities.

From a stereochemical perspective, the compound contains a chiral center at the 3-position of the piperidine ring, although the specific stereochemical configuration is not explicitly defined in the standard nomenclature. This structural feature places the compound within the broader family of chiral piperidine derivatives, where stereochemical considerations can significantly influence biological activity and pharmacological properties. Related research on piperidine carboxamides has demonstrated that different enantiomers can exhibit markedly different biological activities, highlighting the importance of stereochemical control in the synthesis and characterization of these compounds.

Table 1: Structural Classification of this compound

| Classification Level | Description | Defining Features |

|---|---|---|

| Primary Class | Heterocyclic Organic Compounds | Contains nitrogen-containing ring system |

| Secondary Class | Piperidine Derivatives | Six-membered saturated nitrogen heterocycle |

| Tertiary Class | Piperidine Carboxamides | Carboxamide group attached to piperidine ring |

| Quaternary Class | 3-Piperidinecarboxamides | Carboxamide at 3-position of ring |

| Specific Subclass | N-Substituted 3-Piperidinecarboxamides | Multiple substituents on carboxamide nitrogen |

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique position at the intersection of several important areas of scientific investigation. As a member of the piperidine carboxamide family, the compound serves as a valuable tool for structure-activity relationship studies aimed at understanding how specific molecular modifications influence biological activity and pharmacological properties. The compound's well-defined structure and reproducible synthetic accessibility make it an excellent candidate for systematic investigations into the effects of different substitution patterns on molecular behavior.

In the context of medicinal chemistry research, the compound represents an important example of how rational drug design principles can be applied to develop new chemical entities with potentially enhanced therapeutic properties. The specific combination of functional groups present in this molecule, including the hydroxyethyl and methyl substituents on the carboxamide nitrogen, provides researchers with opportunities to investigate how these modifications influence molecular interactions with biological targets. This research approach has proven particularly valuable in the development of compounds targeting neurotransmitter systems, where subtle structural changes can lead to significant differences in selectivity and efficacy.

The compound's research significance extends to its potential applications in chemical biology and biochemical research, where it may serve as a probe molecule for investigating specific biological pathways and molecular mechanisms. The piperidine carboxamide scaffold has demonstrated utility in various research contexts, including studies of enzyme inhibition, receptor binding, and cellular signaling pathways. The availability of well-characterized compounds like this compound enables researchers to conduct systematic investigations into these important biological processes with greater precision and reproducibility.

Table 2: Research Applications of this compound

| Research Area | Application Type | Scientific Value |

|---|---|---|

| Medicinal Chemistry | Structure-Activity Relationship Studies | Understanding molecular design principles |

| Chemical Biology | Probe Molecule Development | Investigating biological pathways |

| Pharmaceutical Sciences | Lead Compound Optimization | Enhancing therapeutic properties |

| Synthetic Chemistry | Methodology Development | Advancing synthetic techniques |

| Analytical Chemistry | Reference Standard | Quality control and method validation |

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(5-6-12)9(13)8-3-2-4-10-7-8;/h8,10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDYIUXZESLHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

Similar compounds have been found to affect the noradrenergic system in the brain.

Pharmacokinetics

Related compounds have been shown to have poor pharmacokinetics due to the formation of metabolites by n-dealkylation. Strategies such as deuteration of the methyl groups at metabolically active sites have been reported to improve the pharmacokinetics of these compounds.

Result of Action

Related compounds have been shown to destroy noradrenergic nerve terminals, leading to a rapid and long-lasting loss of noradrenaline.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride. For instance, drug substances are susceptible to degradation on exposure to different environmental factors such as high humidity and temperature. The degradation is also triggered by chemical reactions such as oxidation, reduction, hydrolysis, and racemization.

Biological Activity

N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride, a compound with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of approximately 222.71 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with hydroxyethyl and methyl substituents. Its structure suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 222.71 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 1220028-27-2 |

| Classification | Irritant |

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing CNS activity. While specific studies detailing its exact biological effects remain limited, its structural similarity to other piperidine derivatives suggests various possible mechanisms:

- Receptor Binding : The compound may bind to specific receptors in the CNS, modulating neurotransmitter release.

- Enzyme Interaction : It may affect enzyme activities related to neurotransmitter metabolism.

Pharmacological Potential

Preliminary data suggest that this compound exhibits biological activity relevant to several therapeutic areas:

- Antimicrobial Properties : Similar compounds have shown potential against various pathogens.

- Anticancer Activity : Research on related piperidine derivatives indicates possible efficacy in cancer treatment by promoting apoptosis in cancer cells.

- CNS Effects : Initial studies suggest it may modulate CNS activity, although further investigation is necessary.

Case Studies and Research Findings

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyl-3-piperidinecarboxamide hydrochloride | C₉H₁₉ClN₂O₂ | Lacks hydroxyl group; primarily used as a solvent |

| N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride | C₉H₁₉ClN₂O₂ | Variation in piperidine position; differing bioactivity |

| N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide | C₁₃H₁₉ClN₂O₂ | Contains phenyl group; alters lipophilicity |

Scientific Research Applications

Chemical Synthesis

N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride serves as a crucial building block in organic chemistry. Its unique structure allows for various chemical modifications, facilitating the synthesis of more complex organic molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyethyl group can be oxidized to a carbonyl | Potassium permanganate, chromium trioxide |

| Reduction | Carbonyl can be reduced back to hydroxyethyl | Sodium borohydride, lithium aluminum hydride |

| Substitution | Ethyl group can be replaced with other groups | Alkyl or aryl halides with a base |

Biological Research

The compound exhibits notable pharmacological potential, influencing enzyme activity and receptor binding. Preliminary studies suggest its ability to interact with neurotransmitter systems, indicating potential therapeutic applications.

Case Study: Anti-Cancer Activity

Research on HepG2 liver cancer cells showed that this compound induces apoptosis by inhibiting kinases such as VEGFR-2 and ERK-2. This multi-target approach highlights its potential in cancer treatment strategies.

Case Study: Neurotransmitter Interaction

Another study indicated that the compound displays moderate to high affinities for dopamine and norepinephrine transporters. This suggests its potential use in treating mood disorders and neurological conditions.

Medicinal Applications

The compound is being explored for its therapeutic applications in drug development. Its structural features allow for modifications aimed at enhancing efficacy against various diseases. Ongoing research focuses on understanding its mechanism of action and optimizing pharmacological properties.

Industrial Applications

In industrial contexts, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing other chemical products underscores its importance in commercial applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Mechanism : Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .

-

The hydroxyethyl group remains stable under these conditions due to its ether-like resistance to hydrolysis.

Nucleophilic Substitution at the Hydroxyethyl Group

The hydroxyethyl substituent participates in nucleophilic substitutions, particularly with alkyl halides or acylating agents.

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-N-(2-methoxyethyl) derivative | 55–65% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated hydroxyethyl derivative | 70–80% |

-

Key Insight : The hydroxyl group’s nucleophilicity is enhanced by deprotonation under basic conditions (e.g., K₂CO₃).

-

Steric hindrance from the piperidine ring slows reactivity compared to linear amines .

Reduction and Oxidation Reactions

The piperidine ring and carboxamide group exhibit redox activity.

Reduction of the Carboxamide

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 hrs | N-Methyl-3-piperidinemethanol | 80–90% | |

| BH₃·THF | Reflux, 8 hrs | Secondary amine derivative | 65–75% |

-

Mechanism : LiAlH₄ reduces the carboxamide to a primary alcohol via a two-step process (amide → iminium ion → alcohol) .

Oxidation of the Piperidine Ring

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 50°C, 3 hrs | Pyridine N-oxide derivative | 40–50% | |

| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | Epoxidized side products | 30–40% |

Palladium-Catalyzed Cross-Coupling Reactions

The carboxamide group enables participation in C–N bond-forming reactions.

-

Ligand Effects : Bulky ligands like XPhos suppress β-hydride elimination, improving yields .

-

The hydroxyethyl group remains inert under these conditions .

Acid-Base Reactions

The compound’s pKa values dictate its protonation behavior:

-

Piperidine nitrogen : pKa ≈ 10.2 (protonated in physiological conditions) .

-

Hydroxyethyl group : pKa ≈ 15 (weakly acidic, deprotonated only under strong bases) .

Cyclization and Rearrangement

Intramolecular aza-Michael reactions form fused heterocycles:

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| TBAF (base) | THF, RT, 24 hrs | Hexahydropyrrolo[1,2-a]piperidine | 50–60% |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidinecarboxamide derivatives, focusing on substituents, positional isomerism, and physicochemical properties. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects: Hydrophilicity: The 2-hydroxyethyl group enhances water solubility, critical for bioavailability (e.g., main compound vs. N-(2-methylpropyl) analog in ) .

Positional Isomerism :

- The 3-piperidine position (main compound) vs. 4-piperidine () alters molecular conformation. The 3-position may favor interactions with flat binding pockets (e.g., enzyme active sites), while the 4-position could induce steric hindrance .

Chirality and Stereochemistry :

- The (3R)-configured compound in demonstrates how stereochemistry affects binding affinity. Chiral centers in piperidine derivatives are often critical for enantioselective activity .

Ethyl and hydroxyethyl groups generally exhibit lower toxicity compared to fluorinated or aromatic substituents .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with a 3-piperidinecarboxylic acid or its derivatives, which undergo amide formation with methylamine or a methylamine equivalent to yield the N-methyl-3-piperidinecarboxamide intermediate.

- Amide Formation: This is typically achieved via acylation reactions using acyl chlorides or anhydrides derived from 3-piperidinecarboxylic acid. The reaction is conducted under controlled conditions, often in an inert solvent such as tetrahydrofuran or dimethylformamide at temperatures ranging from 0°C to 50°C to optimize yield and selectivity.

N-Alkylation with 2-Hydroxyethyl Group

The critical step involves the introduction of the 2-hydroxyethyl group onto the nitrogen atom of the amide. This is generally accomplished by an N-alkylation reaction using 2-chloroethanol or related epoxide derivatives.

-

- Solvent: Inert solvents such as tetrahydrofuran, dimethylformamide, or methylene dichloride.

- Temperature: Between 0°C and 50°C.

- Base: A suitable base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

- Time: Reaction times vary from 15 minutes to 24 hours depending on scale and desired conversion.

Mechanism: The lone pair on the nitrogen of the N-methyl-3-piperidinecarboxamide attacks the electrophilic carbon of 2-chloroethanol, displacing chloride and forming the N-(2-hydroxyethyl)-N-methyl derivative.

Purification and Salt Formation

After completion of the N-alkylation, the reaction mixture is subjected to purification steps, primarily recrystallization, to isolate the pure compound.

- Hydrochloride Salt Formation: The free base is treated with an equimolar amount of hydrochloric acid (aqueous or gaseous) to precipitate the hydrochloride salt, which is more stable and easier to handle industrially.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Piperidinecarboxylic acid + Methylamine | Acyl chloride formation, then amide formation in solvent (THF/DMF), 0–50°C | N-methyl-3-piperidinecarboxamide |

| 2 | N-methyl-3-piperidinecarboxamide + 2-chloroethanol | Base (NaOH/K2CO3), inert solvent, 0–50°C, 15 min–24 h | N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide (free base) |

| 3 | Free base + HCl (aq) | Room temperature, stirring | This compound |

Industrial Scale Considerations

- Batch Reaction Setup: Large-scale synthesis follows similar steps but with optimization for yield, purity, and safety. Reaction vessels are equipped for temperature control and inert atmosphere to prevent side reactions.

- Purification: Crystallization from suitable solvents is preferred over chromatography for scalability.

- Quality Control: Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the structure and purity of the hydrochloride salt.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Solvent | THF, DMF, DCM | Same, with solvent recycling | Solvent choice impacts reaction rate and purity |

| Base | NaOH, K2CO3 | Same, with controlled addition | Base quantity optimized for complete reaction |

| Temperature | 0–50°C | 10–50°C with precise control | Avoids decomposition and side reactions |

| Reaction Time | 15 min to 24 h | Optimized for throughput | Longer times improve yield but reduce efficiency |

| Purification | Recrystallization | Recrystallization, filtration | Scalable methods preferred |

| Salt Formation | HCl aqueous | HCl aqueous or gaseous | Ensures product stability |

Research Findings and Optimization Insights

- Reaction Selectivity: Protecting groups are generally unnecessary due to the selectivity of the N-alkylation at the amide nitrogen under mild conditions.

- Yield Optimization: Using excess 2-chloroethanol and controlled base addition improves conversion rates.

- Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilicity and reaction rates.

- Temperature Control: Maintaining temperatures below 50°C prevents side reactions such as hydrolysis or over-alkylation.

- Salt Formation: The hydrochloride salt form improves compound stability, solubility, and crystallinity, facilitating downstream processing.

Q & A

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

- Re-evaluate solubility via nephelometry in DMSO, PBS, and ethanol.

- Confirm results with saturation shake-flask assays, noting temperature and ionic strength effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.